tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O4 It is a piperidine derivative that features a tert-butyl ester group and a methoxypyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from commercially available precursors. Common methods include the reduction of pyridine derivatives or the cyclization of appropriate amines.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced via nucleophilic substitution reactions. This step often involves the use of methoxypyrimidine and suitable leaving groups under controlled conditions.
Esterification: The final step involves the esterification of the piperidine core with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxypyrimidine with suitable leaving groups under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe or ligand in binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its combination of a methoxypyrimidinyl group and a piperidine core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(6-methoxypyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(19)18-7-5-6-11(9-18)21-13-8-12(20-4)16-10-17-13/h8,10-11H,5-7,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUZFUADQNLXHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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